Cas no 1491427-78-1 (4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide)

4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-N-(2,6-dioxo-3-piperidinyl)-2-fluorobenzamide
- 4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide
- 4-bromo-N-(2,6-dioxo-3-piperidyl)-2-fluoro-benzamide
- AKOS015310599
- 1491427-78-1
- G66633
-
- Inchi: 1S/C12H10BrFN2O3/c13-6-1-2-7(8(14)5-6)11(18)15-9-3-4-10(17)16-12(9)19/h1-2,5,9H,3-4H2,(H,15,18)(H,16,17,19)
- InChI Key: TXWXOURTZLCGLL-UHFFFAOYSA-N
- SMILES: C(NC1CCC(=O)NC1=O)(=O)C1=CC=C(Br)C=C1F
Computed Properties
- Exact Mass: 327.98588g/mol
- Monoisotopic Mass: 327.98588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 75.3Ų
Experimental Properties
- Density: 1.69±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 518.8±50.0 °C(Predicted)
- pka: 10.47±0.40(Predicted)
4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027RR0-100mg |
4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide |
1491427-78-1 | 95% | 100mg |
$62.00 | 2023-12-21 | |
1PlusChem | 1P027RR0-1g |
4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide |
1491427-78-1 | 95% | 1g |
$436.00 | 2023-12-21 | |
1PlusChem | 1P027RR0-5g |
4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide |
1491427-78-1 | 95% | 5g |
$1201.00 | 2023-12-21 | |
1PlusChem | 1P027RR0-250mg |
4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide |
1491427-78-1 | 95% | 250mg |
$115.00 | 2024-06-20 |
4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide Related Literature
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
Additional information on 4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide
4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide (CAS No. 1491427-78-1): A Comprehensive Overview
4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide (CAS No. 1491427-78-1) is a specialized organic compound that has garnered significant attention in pharmaceutical research and medicinal chemistry. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of both bromine and fluorine substituents in its structure enhances its potential for interaction with biological targets, making it a valuable candidate for drug discovery and development.
The molecular formula of 4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide is C12H10BrFN2O3, with a molecular weight of approximately 329.13 g/mol. Its unique structure, featuring a 2,6-dioxopiperidin-3-yl moiety, suggests potential applications in the modulation of protein-protein interactions, particularly in the context of cancer therapeutics and neurodegenerative diseases. Researchers are increasingly exploring its role in inhibiting specific enzymes or pathways implicated in these conditions.
One of the most compelling aspects of 4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide is its potential as a PROTAC (Proteolysis Targeting Chimera) component. PROTACs are a cutting-edge technology in drug discovery, designed to degrade target proteins rather than merely inhibiting them. The benzamide scaffold in this compound could serve as a linker or binding moiety, facilitating the recruitment of E3 ubiquitin ligases to degrade disease-causing proteins. This aligns with the growing interest in targeted protein degradation as a therapeutic strategy.
In addition to its pharmaceutical applications, 4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide is also of interest in chemical biology and bioconjugation. Its reactive functional groups, such as the bromine atom, allow for further derivatization, enabling the synthesis of more complex molecules for probing biological systems. This versatility makes it a valuable tool for researchers studying signal transduction pathways and cellular processes.
The synthesis of 4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide typically involves multi-step organic reactions, including amide bond formation and halogenation. Recent advancements in flow chemistry and green chemistry have streamlined its production, reducing waste and improving yields. These innovations are particularly relevant given the increasing demand for sustainable synthetic methods in the pharmaceutical industry.
From a commercial perspective, 4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide is available through specialized chemical suppliers, often in high purity grades suitable for research purposes. Its price and availability may vary depending on market demand and the scale of production. Researchers are advised to verify the compound's specifications, including HPLC purity and NMR data, before use in sensitive experiments.
Looking ahead, the future of 4-Bromo-N-(2,6-dioxopiperidin-3-yl)-2-fluorobenzamide appears promising, with ongoing studies exploring its potential in precision medicine and personalized therapeutics. As the scientific community continues to uncover its mechanisms of action and therapeutic potential, this compound may play a pivotal role in addressing unmet medical needs. For researchers and industry professionals, staying updated on the latest developments related to this compound is essential for leveraging its full potential.
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